

MDL-800: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

[Get Quote](#)

COMPOUND AT A GLANCE

Identifier	MDL-800
Type	Small Molecule Allosteric Activator
Primary Target	Sirtuin 6 (SIRT6)
Chemical Formula	C ₂₁ H ₁₆ BrCl ₂ FN ₂ O ₆ S ₂
Molecular Weight	626.3 g/mol
CAS Number	2275619-53-7

Introduction

MDL-800 is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of **MDL-800**, including its mechanism of action, synthesis, key experimental data, and detailed protocols for its use in research settings.

Mechanism of Action

MDL-800 functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[4] The reduction in these histone acetylation marks is associated with transcriptional repression of genes involved in cell proliferation and survival.

The activation of SIRT6 by **MDL-800** has been shown to increase the binding affinities of both the acetylated substrate and the NAD⁺ cofactor to the enzyme, thereby increasing its catalytic efficiency.[5]

Quantitative Data

The following tables summarize the key quantitative data for **MDL-800**'s activity in various assays.

Table 1: In Vitro Activity

Parameter	Value	Assay Conditions	Reference
EC ₅₀ (SIRT6 Activation)	10.3 ± 0.3 μM	Fluor de Lys (FDL) assay with RHKK-Ac-AMC peptide	[4]
EC ₅₀ (SIRT6 Activation)	11.0 ± 0.3 μM	FDL assay with RHKK-Ac-AMC peptide	[4]
Selectivity	>10-fold selective for SIRT6 over SIRT2, SIRT5, and SIRT7. No activity towards SIRT1, SIRT3, SIRT4, and HDAC1-11 at concentrations up to 100 μM.	Cell-free deacetylase assays	[2][6]

Table 2: Cellular Activity

Cell Line	Assay	Parameter	Value	Reference
BEL-7405 (Hepatocellular Carcinoma)	Cell Proliferation	IC ₅₀	23.3 µM	[6]
BEL-7405 (Hepatocellular Carcinoma)	Histone Deacetylation	IC ₅₀	23.3 µM	[6]
BEL-7405 (Hepatocellular Carcinoma)	Cell Death	EC ₅₀	90.4 µM	[2]
NSCLC Cell Lines (Various)	Cell Proliferation	IC ₅₀	21.5 - 34.5 µM	[4]

Experimental Protocols

Synthesis of MDL-800

The synthesis of **MDL-800** involves a multi-step process as outlined below.

- Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-(chlorosulfonyl)-5-nitrobenzoate is added at 0 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 8 hours.[4]
- Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a reduction of the nitro group to an amine.
- Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl chloride to yield the final product, **MDL-800**.

A detailed, step-by-step synthesis protocol with characterization data can be found in the supplementary information of the original publication by Huang et al., Nature Chemical Biology, 2018.[7][8][9]

SIRT6 Activity Assay (Fluor de Lys Assay)

This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.

- Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g., RHKK-Ac-AMC), NAD^+ , and **MDL-800** at various concentrations in an appropriate assay buffer.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a SIRT6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide, releasing a fluorescent signal.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
- Calculate the EC_{50} value by plotting the fluorescence intensity against the concentration of **MDL-800**.

Cell Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of **MDL-800** on the proliferation of cancer cells.

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **MDL-800** or a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC_{50} value.

Western Blotting for Histone Acetylation

This technique is used to assess the effect of **MDL-800** on the acetylation status of SIRT6 substrates.

- Treat cells with **MDL-800** at various concentrations for a specified time.
- Lyse the cells and extract total protein or histone proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti- β -actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of **MDL-800** in a living organism.

- Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Allow the tumors to grow to a palpable size.
- Randomly assign the mice to treatment groups (vehicle control and **MDL-800** at various doses).
- Administer **MDL-800** or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
- Measure tumor volume and body weight regularly throughout the study.

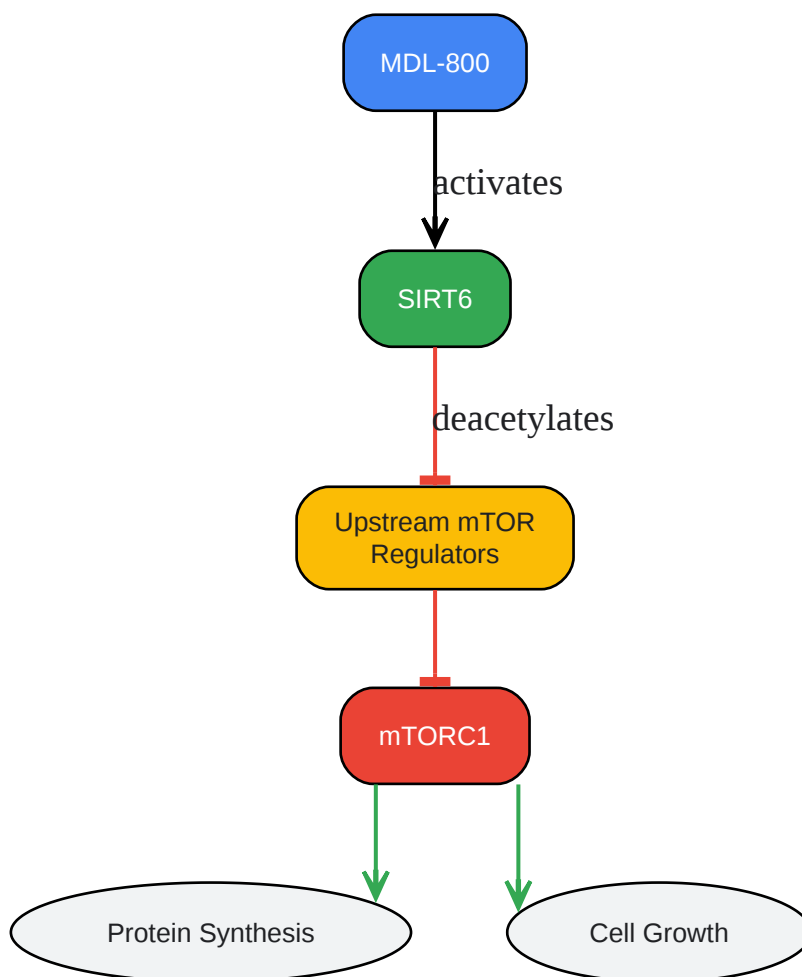
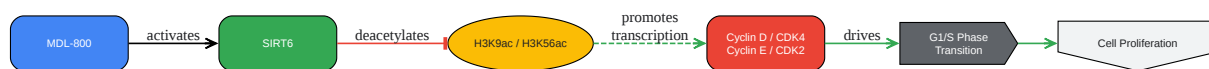
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

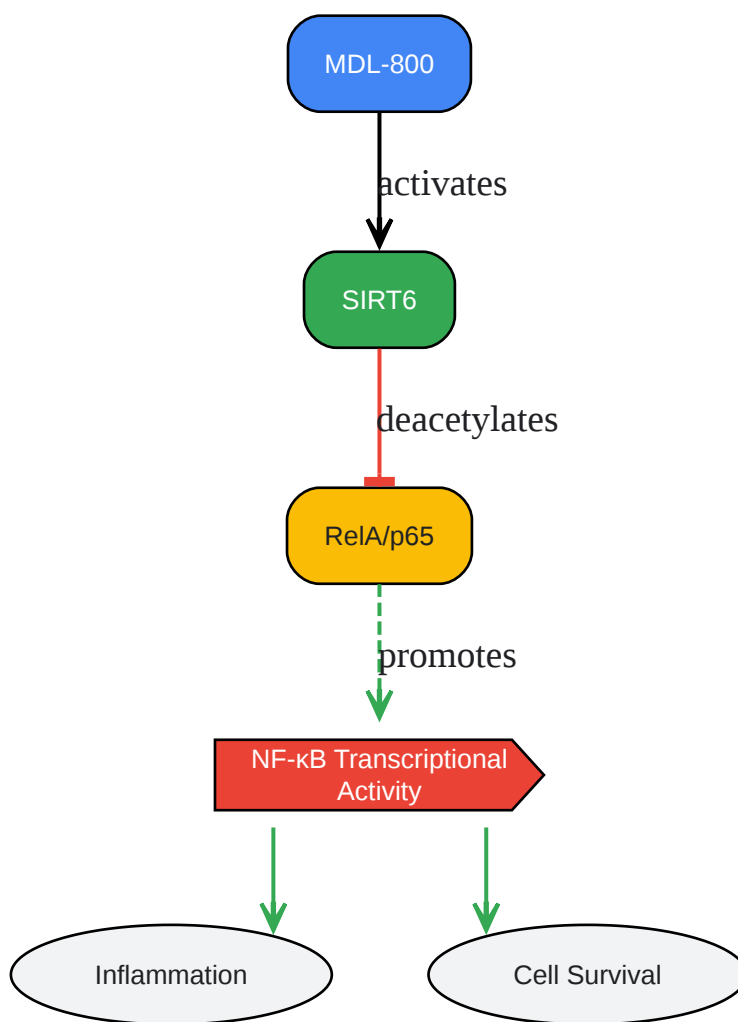
Signaling Pathways and Visualizations

MDL-800, through its activation of SIRT6, modulates several key signaling pathways involved in cancer progression.

SIRT6-Mediated Cell Cycle Arrest

MDL-800 treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for cell cycle progression, leading to an arrest in the G0/G1 phase.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]

- 3. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-derived iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a cellularly active SIRT6 allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [MDL-800: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#what-is-mdl-800-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

